REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl.[Cl:15][CH2:16][C:17](Cl)=[O:18]>ClC(Cl)C>[Cl:15][CH2:16][C:17]([C:7]1[C:2]([F:1])=[CH:3][C:4]([F:9])=[CH:5][C:6]=1[F:8])=[O:18] |f:1.2.3.4|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was carefully heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 6.0 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ether (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal layers were washed with 10% aqueous HCl (2×30 mL), 1.0 N aqueous NaOH (3×30 mL), and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over MgSO4(s)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.28 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |